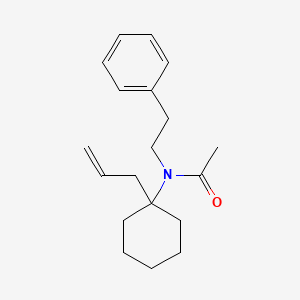![molecular formula C20H25N3O2 B5696883 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth, survival, and immune responses.
作用机制
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and immune responses. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to selectively inhibit BTK, ITK, and JAK3, which are important targets for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, ITK, and JAK3. However, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for the development of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide and to identify potential biomarkers for patient selection. Finally, the development of combination therapies that include 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide may provide a more effective treatment option for patients with cancer and autoimmune diseases.
合成方法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-methoxyphenylpiperazine with 2-methylphenylacetic acid, followed by the addition of various reagents and solvents to form the final product. The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
科学研究应用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune responses and cell growth. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)21-20(24)15-22-11-13-23(14-12-22)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQBVQGRZVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)







